N-(2-amino-4,5-difluorophenyl)acetamide N-(2-amino-4,5-difluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1240526-68-4
VCID: VC3361632
InChI: InChI=1S/C8H8F2N2O/c1-4(13)12-8-3-6(10)5(9)2-7(8)11/h2-3H,11H2,1H3,(H,12,13)
SMILES: CC(=O)NC1=CC(=C(C=C1N)F)F
Molecular Formula: C8H8F2N2O
Molecular Weight: 186.16 g/mol

N-(2-amino-4,5-difluorophenyl)acetamide

CAS No.: 1240526-68-4

Cat. No.: VC3361632

Molecular Formula: C8H8F2N2O

Molecular Weight: 186.16 g/mol

* For research use only. Not for human or veterinary use.

N-(2-amino-4,5-difluorophenyl)acetamide - 1240526-68-4

Specification

CAS No. 1240526-68-4
Molecular Formula C8H8F2N2O
Molecular Weight 186.16 g/mol
IUPAC Name N-(2-amino-4,5-difluorophenyl)acetamide
Standard InChI InChI=1S/C8H8F2N2O/c1-4(13)12-8-3-6(10)5(9)2-7(8)11/h2-3H,11H2,1H3,(H,12,13)
Standard InChI Key MEWAQUOPHRJZRM-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC(=C(C=C1N)F)F
Canonical SMILES CC(=O)NC1=CC(=C(C=C1N)F)F

Introduction

Chemical Structure and Properties

N-(2-amino-4,5-difluorophenyl)acetamide belongs to the class of fluorinated acetanilides with the molecular formula C8H8F2N2O. The structure consists of an acetamide group attached to a phenyl ring that bears an amino group at the 2-position and fluorine atoms at the 4 and 5 positions. This particular arrangement of functional groups confers unique physicochemical properties to the molecule.

Physical and Chemical Properties

Based on similar fluorinated acetamide compounds, we can infer several key properties of N-(2-amino-4,5-difluorophenyl)acetamide:

PropertyPredicted ValueBasis for Prediction
Molecular Weight186.16 g/molCalculated from molecular formula C8H8F2N2O
Physical AppearanceWhite to off-white crystalline solidCommon for similar acetamide derivatives
SolubilityModerately soluble in polar organic solvents, poorly soluble in waterBased on fluorinated aromatic amides
Melting Point~180-200°C (estimated)Comparable to fluorinated acetanilides
LogP~2.0-2.5 (estimated)Calculated based on similar structures

The presence of two fluorine atoms is expected to influence the compound's lipophilicity and metabolic stability compared to non-fluorinated analogs. The difluoro substitution pattern likely alters the electron density distribution in the aromatic ring, affecting the reactivity of the amino and acetamide functional groups.

Synthesis Methods

Protection-Deprotection Strategy

Similar to the synthesis described in search result , a multi-step approach involving protection-deprotection strategies could be employed:

  • Protection of one amino group of 4,5-difluoro-1,2-diaminobenzene with BOC (tert-butyloxycarbonyl) group

  • Acetylation of the unprotected amino group

  • Deprotection of the BOC-protected amino group to yield the target compound

Reaction Conditions

The choice of synthetic route would depend on the availability of starting materials, desired purity, and scale of synthesis. The protection-deprotection strategy, though longer, might offer better selectivity for complex substrates .

Chemical Reactivity

Functional Group Reactivity

N-(2-amino-4,5-difluorophenyl)acetamide contains multiple reactive functional groups that can participate in various chemical transformations:

Amino Group Reactions

The primary amino group at the 2-position can undergo typical amine reactions:

  • Diazotization to form diazonium salts, which can be further transformed through Sandmeyer-type reactions

  • Nucleophilic substitution reactions

  • Conversion to isothiocyanate derivatives, similar to the process described for analogous compounds

  • Formation of Schiff bases with aldehydes and ketones

Acetamide Group Reactions

The acetamide functionality can participate in:

  • Hydrolysis under acidic or basic conditions to regenerate the amine

  • Transamidation reactions

  • Reduction to form ethylamine derivatives

Aromatic Ring Reactions

The fluorinated aromatic ring can undergo:

  • Nucleophilic aromatic substitution, particularly facilitated by the activating effect of the fluorine atoms

  • Directed ortho-metalation reactions, guided by the amino and acetamide groups

  • Coupling reactions for further functionalization

Effect of Fluorine Substituents

The presence of two fluorine atoms at the 4 and 5 positions significantly influences the reactivity of N-(2-amino-4,5-difluorophenyl)acetamide:

  • Electron-withdrawing effect of fluorine enhances the electrophilicity of the aromatic ring

  • Increased acidity of the acetamide NH proton compared to non-fluorinated analogs

  • Altered nucleophilicity of the amino group due to electron-withdrawing effects

  • Potential for hydrogen bonding interactions, affecting both reactivity and biological properties

Structural FeaturePotential Effect on Biological ActivityReference
4,5-Difluoro substitutionEnhanced metabolic stability, altered lipophilicity
2-Amino groupHydrogen bond donor, site for further derivatization
Acetamide functionalityPotential interactions with binding sites via hydrogen bonding

The combined effect of these structural features likely influences:

  • Binding to target proteins

  • Metabolic stability

  • Pharmacokinetic properties

  • Bioavailability

Comparative Analysis with Related Compounds

Comparison with Mono-Fluorinated Analogs

CompoundKey DifferencesPotential Impact on Properties
N-(2-Amino-4-fluorophenyl)acetamideLacks fluorine at 5-positionLower lipophilicity, different electronic distribution
N-(4-Amino-2-fluorophenyl)acetamideDifferent positioning of amino and fluoro groupsAltered hydrogen bonding patterns, different biological targets

Comparison with Chlorinated Analogs

N-(4-amino-2,5-dichlorophenyl)acetamide represents a chlorinated analog with a different substitution pattern. The key differences include:

  • Chlorine substituents are larger than fluorine, affecting steric properties

  • C-Cl bonds are weaker than C-F bonds, influencing metabolic stability

  • Different electronic effects on the aromatic system

  • Higher lipophilicity due to chlorine substituents

These structural differences likely translate to distinct physicochemical properties and biological activities.

Effect of Fluorination Pattern on Properties

The specific pattern of fluorination (4,5-difluoro) in N-(2-amino-4,5-difluorophenyl)acetamide is expected to create unique electronic and steric effects:

  • Symmetric electron withdrawal from the aromatic ring

  • Potential conformational effects due to fluorine-hydrogen interactions

  • Specific metabolic stability profile

  • Distinct hydrogen bonding capabilities

Synthetic Utility and Chemical Transformations

As a Synthetic Intermediate

N-(2-amino-4,5-difluorophenyl)acetamide can serve as a valuable intermediate in the synthesis of more complex molecules:

Heterocycle Formation

The ortho-relationship between the amino and acetamide groups provides an ideal arrangement for the formation of various heterocyclic systems:

  • Benzimidazoles through reaction with carboxylic acids or aldehydes

  • Benzoxazoles via oxidative cyclization

  • Quinazolinones through reaction with additional carbonyl compounds

Thiazole Derivatives

Similar to the chemistry described in search result , the amino group could be converted to an isothiocyanate, which can then react with various reagents to form thioureas. These thioureas can subsequently be cyclized with α-halocarbonyl compounds to form thiazole derivatives with potential biological activities .

ModificationSynthetic ApproachPotential Benefit
N-Alkylation of acetamideReaction with alkyl halides under basic conditionsAltered solubility, binding properties
Conversion of amino to azidoDiazotization followed by azide treatmentHandle for click chemistry, increased diversity
Introduction of sulfonamideReaction with sulfonyl chloridesEnhanced binding to target proteins
Metal complexationReaction with metal saltsNovel catalytic or medicinal applications

Spectroscopic Characteristics

Predicted Spectral Properties

Based on the structure of N-(2-amino-4,5-difluorophenyl)acetamide and data from similar compounds, we can predict key spectroscopic features:

NMR Spectroscopy

NucleusExpected Chemical ShiftsSplitting Patterns
1H NMRAcetyl CH3: ~2.1 ppm
Aromatic H: 6.7-7.3 ppm
NH (acetamide): 9.0-9.5 ppm
NH2: 5.0-5.5 ppm
Singlet
Doublets/multiplets
Singlet (broad)
Singlet (broad)
19F NMR-130 to -140 ppm rangeAB system due to non-equivalent fluorine atoms
13C NMRAcetyl C=O: ~170 ppm
Aromatic C-F: 145-155 ppm
Acetyl CH3: ~23 ppm
-

IR Spectroscopy

Key expected absorptions:

  • NH2 stretching: 3300-3500 cm-1

  • N-H stretching (amide): 3250-3300 cm-1

  • C=O stretching: 1650-1680 cm-1

  • C-F stretching: 1000-1100 cm-1

  • Aromatic C=C stretching: 1450-1600 cm-1

Mass Spectrometry

Predicted fragmentation pattern would include:

  • Molecular ion peak at m/z 186

  • Loss of acetyl group (m/z 143)

  • Loss of NH2 (m/z 169)

  • Fragmentation of the aromatic ring

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator